molecular formula C12H22Cl2O2 B14393671 Nonyl 2,3-dichloropropanoate CAS No. 89876-51-7

Nonyl 2,3-dichloropropanoate

Cat. No.: B14393671
CAS No.: 89876-51-7
M. Wt: 269.20 g/mol
InChI Key: UDHKDURNMASITB-UHFFFAOYSA-N
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Description

Nonyl 2,3-dichloropropanoate is an organic compound characterized by the presence of a nonyl group attached to a 2,3-dichloropropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonyl 2,3-dichloropropanoate can be synthesized through the esterification of 2,3-dichloropropanoic acid with nonanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Nonyl 2,3-dichloropropanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the dichloro groups to hydroxyl groups.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

    Oxidation: Nonyl 2,3-dichloropropanoic acid.

    Reduction: Nonyl 2,3-dihydroxypropanoate.

    Substitution: Nonyl 2,3-dihydroxypropanoate or Nonyl 2,3-diaminopropanoate.

Scientific Research Applications

Nonyl 2,3-dichloropropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including its role as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Nonyl 2,3-dichloropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Nonyl 2,3-dichloropropanoate can be compared with other similar compounds, such as:

    Nonyl 2,3-dihydroxypropanoate: Differing by the presence of hydroxyl groups instead of chlorine atoms.

    Nonyl 2,3-diaminopropanoate: Differing by the presence of amino groups instead of chlorine atoms.

    Nonyl 2,3-dichloropropanoic acid: Differing by the presence of a carboxylic acid group instead of an ester group.

Properties

CAS No.

89876-51-7

Molecular Formula

C12H22Cl2O2

Molecular Weight

269.20 g/mol

IUPAC Name

nonyl 2,3-dichloropropanoate

InChI

InChI=1S/C12H22Cl2O2/c1-2-3-4-5-6-7-8-9-16-12(15)11(14)10-13/h11H,2-10H2,1H3

InChI Key

UDHKDURNMASITB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)C(CCl)Cl

Origin of Product

United States

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